N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features a furan ring, a piperidine ring, and a benzo[d]thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps:
Formation of the furan-3-carbonyl chloride: This can be achieved by reacting furan-3-carboxylic acid with thionyl chloride under reflux conditions.
Synthesis of the piperidin-4-ylmethylamine: This intermediate can be prepared by reductive amination of piperidin-4-one with formaldehyde and ammonium formate.
Coupling reaction: The furan-3-carbonyl chloride is then reacted with piperidin-4-ylmethylamine to form the furan-3-carbonyl piperidin-4-ylmethyl intermediate.
Formation of benzo[d]thiazole-6-carboxylic acid chloride: This can be synthesized by reacting benzo[d]thiazole-6-carboxylic acid with thionyl chloride.
Final coupling: The furan-3-carbonyl piperidin-4-ylmethyl intermediate is then reacted with benzo[d]thiazole-6-carboxylic acid chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carbonyl group in the furan ring can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Biological Studies: It can be used to study the interaction of small molecules with biological targets.
Chemical Biology: It can be used as a probe to study various biochemical pathways.
Industrial Applications: It can be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. The benzo[d]thiazole moiety can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide: is similar to other compounds that contain furan, piperidine, and benzo[d]thiazole moieties.
This compound: can be compared to compounds such as N-(furan-3-carbonyl)piperidine and benzo[d]thiazole-6-carboxamide.
Uniqueness
- The unique combination of the furan, piperidine, and benzo[d]thiazole moieties in this compound provides it with distinct chemical and biological properties.
- Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c23-18(14-1-2-16-17(9-14)26-12-21-16)20-10-13-3-6-22(7-4-13)19(24)15-5-8-25-11-15/h1-2,5,8-9,11-13H,3-4,6-7,10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFUGZXSGDYBEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)N=CS3)C(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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